3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine is an organic compound that belongs to the class of phenylamines, characterized by the presence of a chloro substituent and a piperazine moiety with a cinnamoyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic reactions involving substituted anilines and piperazines. Specific synthetic pathways have not been extensively documented in the available literature, indicating a potential area for further research.
3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine is classified as an aromatic amine, which can exhibit diverse biological activities due to its structural characteristics. It may be categorized under pharmaceutical intermediates or potential drug candidates.
The synthesis of 3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may require inert atmospheres or specific pH conditions to prevent side reactions.
The molecular formula for 3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine is , with a molecular weight of approximately 303.78 g/mol. The structure features:
The compound's structural representation can be visualized using computational chemistry software that allows for 2D and 3D modeling, aiding in understanding its spatial configuration and potential interactions with biological targets.
3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine may participate in various chemical reactions typical for amines and aromatic compounds:
Reactions involving this compound should be monitored for regioselectivity and yield optimization. Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are recommended for product identification and purity assessment.
The mechanism of action for 3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine is likely related to its interactions with specific biological targets, potentially including:
Further pharmacological studies are necessary to elucidate its exact mechanism of action, which could involve in vitro assays and molecular docking studies to predict binding interactions.
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be obtained from experimental studies or databases like PubChem or ChemSpider.
3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenylamine has potential applications in:
Further research is warranted to explore its full therapeutic potential and safety profile in clinical settings.
The compound exhibits several layers of structural complexity reflected in its systematic nomenclature and chemical features. According to IUPAC conventions, the full chemical name is [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine, which precisely defines its molecular architecture. Its chemical formula is C₁₉H₂₀ClN₃O, corresponding to a molecular weight of 341.84 g/mol [1] [7]. The SMILES notation (NC₁=CC(Cl)=C(N2CCN(C(/C=C/C3=CC=CC=C3)=O)CC2)C=C1) provides a linear representation capturing atomic connectivity and stereochemical features.
Structurally, the molecule comprises three distinct domains:
Table 1: Key Molecular Descriptors of [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine
Property | Value |
---|---|
CAS Registry Number | 879020-35-6 |
Molecular Formula | C₁₉H₂₀ClN₃O |
Molecular Weight (g/mol) | 341.84 |
MDL Number | MFCD07626921 |
Hybrid Features | Piperazine-cinnamoyl-aniline hybrid |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (amine group) |
Rotatable Bonds | 5 |
This architecture positions the compound within the structural class of N-phenylpiperazine-cinnamide hybrids – an emerging category in drug discovery due to balanced physicochemical properties and target versatility. The chloro substituent at the 3-position of the aniline ring introduces both steric and electronic effects that can modulate receptor binding affinity and metabolic stability. The conjugated cinnamoyl system extends electron delocalization across the molecule, potentially enhancing membrane permeability [4] [7].
The development of [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine reflects a century-long evolution in heterocyclic chemistry, particularly in the strategic manipulation of aniline and piperazine derivatives. The foundational chemistry originates from early 20th-century work on chlorinated anilines, where researchers discovered that halogen substitution significantly altered electronic properties and biological activity. Compounds like 3-chloro-4-fluorophenylamine (367-21-5) demonstrated how halogen positioning affects both synthetic utility and bioactivity profiles [6] [10].
The piperazine component emerged as a privileged structure in medicinal chemistry during the 1950-1980 period, with numerous psychotropic and antimicrobial drugs incorporating this heterocycle. Notable examples include 3-chloro-4-fluorophenylpiperazine (Kleferein), which demonstrated psychoactive properties through serotonergic pathways [8]. This era established piperazine as a versatile scaffold for optimizing drug-like properties through N-functionalization.
The strategic combination of these motifs represents a third evolutionary phase:
Table 2: Evolution of Structurally Related Compounds
Era | Representative Compound | Structural Advancement |
---|---|---|
1950s-1970s | 3-Chloro-4-fluoroaniline | Halogenated aniline base structure |
1980s-1990s | 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline | Piperazine ring incorporation |
1990s-2000s | 4-(4-Chloro-phenyl)-piperazin-1-yl)-(3-phenyl-allylidene)-amine | Cinnamoyl precursor with imine linkage |
Contemporary | [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine | Direct amide linkage with cinnamoyl |
This compound specifically represents the culmination of these developments, replacing earlier imine linkages (as seen in compounds like (4-(4-chloro-phenyl)-piperazin-1-yl)-(3-phenyl-allylidene)-amine) with more stable amide bonds while preserving the conjugated system. The retention of the 3-chloroaniline moiety connects it to established medicinal chemistry space while the cinnamoyl extension explores novel structure-activity relationships [4] [6].
[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine embodies three significant design principles in contemporary drug discovery: molecular hybridization, privileged structure combination, and polypharmacology enablement. Its architecture strategically incorporates motifs with established biological relevance:
Hybrid Pharmacophore Strategy:
Table 3: Bioactive Hybrids Containing Similar Structural Motifs
Pharmacophoric Element | Example Drug/Compound | Therapeutic Application |
---|---|---|
Piperazine-aniline | Gefitinib impurity V | EGFR kinase inhibition scaffold |
Cinnamoyl-piperazine | Experimental anticancer agents | Multi-kinase inhibition |
Chlorophenylamine | Norfloxacin precursor | Antibacterial quinolone synthesis |
Target Versatility: The compound's molecular features suggest potential interactions with diverse biological targets:
Drug Design Advantages:
The compound exemplifies modern "lead-likeness" criteria in drug discovery, with molecular weight (341.84 Da) and polar surface area (≈45 Ų) within optimal ranges for bioavailability. Its structural complexity (three distinct pharmacophoric elements) specifically addresses the need for novel chemotypes against evolving drug resistance mechanisms in both infectious diseases and oncology [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1